![molecular formula C5H10N2O2 B564162 1,4-Dioxa-2,7-diazaspiro[4.4]nonane CAS No. 100454-81-7](/img/structure/B564162.png)
1,4-Dioxa-2,7-diazaspiro[4.4]nonane
描述
1,4-Dioxa-2,7-diazaspiro[44]nonane is a heterocyclic compound with a unique spiro structure, containing both oxygen and nitrogen atoms within its ring system
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dioxa-2,7-diazaspiro[4.4]nonane can be synthesized through several methods. One common approach involves the reaction of dihydric spirodilactam with epihalohydrin in the presence of a quaternary phosphonium salt as a catalyst . This method ensures the formation of the spiro structure with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,4-Dioxa-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
科学研究应用
Medicinal Chemistry Applications
1. Osteoporosis Treatment
Recent studies have highlighted the potential of 1,4-dioxa-2,7-diazaspiro[4.4]nonane derivatives in treating osteoporosis by targeting osteoclast activity. A notable study demonstrated that specific derivatives could inhibit both mouse and human osteoclast activities without adversely affecting bone formation. For instance, the compound E197 was shown to prevent pathological bone loss in ovariectomized mice, a model for postmenopausal osteoporosis. This compound operates by targeting the guanine nucleotide exchange activity of DOCK5, which is crucial for osteoclast function .
2. Sigma Receptor Ligands
The 2,7-diazaspiro[4.4]nonane moiety has been utilized to develop ligands for sigma receptors, which are implicated in various neuropsychiatric disorders. A recent discovery identified ligands with high binding affinity to sigma receptors, suggesting therapeutic potential for conditions such as depression and anxiety . The structural features of these compounds enhance their interaction with sigma receptors, making them promising candidates for further development.
Materials Science Applications
1. Polymer Precursor
This compound serves as a precursor for novel polymeric materials. These polymers exhibit unique properties due to the incorporation of the spirodilactam structure within their chains. The compounds derived from this structure have shown improved thermal and hydrolytic stability compared to traditional polymers . This characteristic makes them suitable for applications in environments where chemical resistance is critical.
Property | Traditional Polymers | Polymers with this compound |
---|---|---|
Thermal Stability | Moderate | High |
Hydrolytic Stability | Low | Improved |
Application Suitability | General use | Specialized environments (e.g., biomedical) |
Case Studies
Case Study 1: Osteoporosis Research
In a preclinical study involving ovariectomized mice, treatment with compound E197 resulted in significant preservation of bone density compared to control groups treated with standard bisphosphonates. The results indicated that E197 effectively inhibited osteoclast activity while maintaining osteoblast function, suggesting its potential as a new class of anti-osteoporotic drugs .
Case Study 2: Sigma Receptor Ligand Development
Research into sigma receptor ligands has led to the identification of several compounds based on the 2,7-diazaspiro[4.4]nonane framework that exhibited high selectivity and potency in binding assays. These compounds were tested in vitro and showed promising results in reducing symptoms associated with neurodegenerative diseases .
作用机制
The mechanism of action of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound has a similar spiro structure but contains dioxane rings instead of diazaspiro rings.
1,4-Dioxa-7-azaspiro[4.4]nonane: This compound is structurally similar but has one less nitrogen atom.
Uniqueness
1,4-Dioxa-2,7-diazaspiro[4.4]nonane is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro structure. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications.
生物活性
1,4-Dioxa-2,7-diazaspiro[4.4]nonane is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and bone health. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that derivatives of this compound can inhibit osteoclast activity, which is crucial for bone resorption. This inhibition presents a potential therapeutic avenue for treating osteoporosis without adversely affecting bone formation . Additionally, compounds related to this structure have shown promise as covalent inhibitors targeting mutant RAS proteins, specifically KRAS G12C, which plays a significant role in various cancers .
Biological Activities
The compound exhibits several key biological activities:
- Anticancer Properties : Various derivatives have been identified as potent inhibitors against KRAS G12C mutations, showcasing significant antitumor effects in xenograft models .
- Osteoclast Inhibition : Certain derivatives prevent pathological bone loss by inhibiting mouse and human osteoclast activities without affecting osteoblast function. This selectivity is crucial for maintaining overall bone health during treatment .
- Sigma Receptor Binding : The 2,7-diazaspiro[4.4]nonane moiety has been associated with high affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound and its derivatives:
-
Inhibition of Osteoclast Activity : A study demonstrated that the compound E197 (a derivative) significantly reduced osteoclast-mediated bone resorption in ovariectomized mice models. The treatment resulted in higher bone volume per tissue volume compared to control groups .
Treatment Group Bone Volume/Tissue Volume (BV/TV) Serum CTX-I Levels E197 (b.i.d.) Increased Reduced Control Decreased Elevated - Antitumor Activity : In a study involving NCI-H1373 xenograft mouse models, a derivative compound showed dose-dependent antitumor effects upon subcutaneous administration. This highlights the potential of these compounds in targeted cancer therapies .
- Sigma Receptor Ligands : Compounds derived from the diazaspiro framework have been evaluated for their binding affinity to sigma receptors, demonstrating promising pharmacological profiles that could be harnessed for treating central nervous system disorders .
属性
IUPAC Name |
1,4-dioxa-2,7-diazaspiro[4.4]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-2-6-3-5(1)8-4-7-9-5/h6-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVAASSAIORSCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12OCNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666986 | |
Record name | 1,4-Dioxa-2,7-diazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100454-81-7 | |
Record name | 1,4-Dioxa-2,7-diazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。